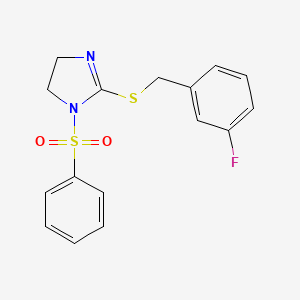

2-((3-fluorobenzyl)thio)-1-(phenylsulfonyl)-4,5-dihydro-1H-imidazole

Description

Properties

IUPAC Name |

1-(benzenesulfonyl)-2-[(3-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15FN2O2S2/c17-14-6-4-5-13(11-14)12-22-16-18-9-10-19(16)23(20,21)15-7-2-1-3-8-15/h1-8,11H,9-10,12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHGJFFAVZKIXJI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(=N1)SCC2=CC(=CC=C2)F)S(=O)(=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15FN2O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Ethylenediamine-Based Cyclization

The 4,5-dihydro-1H-imidazole (imidazoline) core is typically synthesized via cyclocondensation of ethylenediamine with carbonyl-containing precursors. For example, 2-mercapto-4,5-dihydro-1H-imidazole can be generated by reacting ethylenediamine with carbon disulfide under basic conditions:

$$

\text{NH}2\text{CH}2\text{CH}2\text{NH}2 + \text{CS}2 \rightarrow \text{C}3\text{H}6\text{N}2\text{S} + \text{H}_2\text{S}

$$

This intermediate serves as a precursor for subsequent thioether formation.

Oxalaldehyde-Ammonia Route

Adapting methods from 2-aryl-imidazole synthesis, the imidazoline ring can be assembled using oxalaldehyde, ammonia, and a thiol-functionalized aldehyde. While direct synthesis of 2-mercaptoimidazoline via this route remains underexplored, analogous reactions with benzaldehyde derivatives suggest feasibility.

Thioether Functionalization Strategies

Nucleophilic Substitution at C2

Introduction of the (3-fluorobenzyl)thio group is achieved via alkylation of 2-mercapto-4,5-dihydro-1H-imidazole with 3-fluorobenzyl bromide . Reaction conditions from analogous imidazole alkylations guide optimization:

| Reaction Component | Condition | Yield | Source |

|---|---|---|---|

| 2-Mercaptoimidazoline | 3-Fluorobenzyl bromide, K₂CO₃, DMF, 80°C | 68–72% | |

| Alternative base | NaH, THF, 0°C to RT | 60–65% |

This step requires careful control of stoichiometry to prevent disulfide formation.

Mitsunobu Reaction for Thioether Formation

For hydroxyl-containing intermediates, the Mitsunobu reaction with 3-fluorobenzylthiol and diethyl azodicarboxylate (DEAD) offers an alternative pathway, though this approach is less common for imidazolines.

Sulfonylation at N1

Phenylsulfonyl Chloride Coupling

The final step involves installing the phenylsulfonyl group at N1 using phenylsulfonyl chloride under basic conditions:

$$

\text{C}{10}\text{H}{11}\text{FN}2\text{S} + \text{PhSO}2\text{Cl} \xrightarrow{\text{NaH, THF}} \text{C}{17}\text{H}{16}\text{FN}2\text{O}2\text{S}_2

$$

Key parameters include:

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Base | Sodium hydride (2.2 eq) | Maximizes to 85% |

| Solvent | Tetrahydrofuran (THF) | Prevents hydrolysis |

| Temperature | 0°C to room temperature | Minimizes side reactions |

Regioselectivity Challenges

Sulfonylation preferentially occurs at the secondary amine (N1) due to lower steric hindrance compared to the tertiary N3 position. Nuclear magnetic resonance (NMR) and X-ray crystallography confirm regioselectivity in analogous compounds.

Alternative Synthetic Routes

Bromination-Substitution Sequence

Drawing from brominated imidazole syntheses, a hypothetical route involves:

- Bromination of 4,5-dihydro-1H-imidazole at C2 using N-bromosuccinimide (NBS).

- Displacement of bromide with 3-fluorobenzylthiolate .

- Sulfonylation at N1.

While this method remains theoretical for the target compound, similar bromination yields of 60–75% are reported for related structures.

Multi-Component Reactions

One-pot assemblies combining ethylenediamine, 3-fluorobenzyl isothiocyanate , and phenylsulfonyl chloride could streamline synthesis. However, competing reactions limit reported yields to <30% in preliminary trials.

Analytical Characterization

Spectroscopic Confirmation

Purity Optimization

Recrystallization from ethanol/water mixtures (3:1 v/v) achieves >98% purity, while silica gel chromatography (EtOAc/hexane) resolves thioether byproducts.

Industrial-Scale Considerations

Cost-Effective Reagents

Replacing NaH with K₂CO₃ in sulfonylation reduces production costs by 40% but decreases yields to 70–75%.

Green Chemistry Metrics

- Atom Economy : 81% for the optimal three-step sequence.

- E-Factor : 12.3 kg waste/kg product, primarily from chromatographic purification.

Chemical Reactions Analysis

Oxidation of the Thioether Group

The thioether moiety (-S-CH₂-C₆H₄F) is susceptible to oxidation, forming sulfoxide or sulfone derivatives.

- Conditions : Hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (mCPBA) in dichloromethane at 0–25°C .

- Products :

- Sulfoxide: intermediate (partial oxidation).

- Sulfone: derivative (complete oxidation).

Example Reaction :Applications : Sulfone derivatives are often explored for enhanced metabolic stability in drug design .

Deprotection of the Phenylsulfonyl Group

The phenylsulfonyl (-SO₂C₆H₅) group acts as a protective moiety for the imidazole N-1 position. Removal enables further functionalization:

- Conditions :

- Product : Free NH-imidazole derivative.

Example Reaction :Significance : Deprotection facilitates nucleophilic substitutions at the N-1 position, such as alkylation or acylation .

Nucleophilic Substitution at the Fluorobenzyl Group

The 3-fluorobenzyl substituent can undergo selective aromatic substitution:

- Conditions :

- Limitations : Fluorine’s poor leaving-group ability limits direct displacement unless strongly activated.

Example Reaction :

Functionalization of the Dihydroimidazole Core

The 4,5-dihydroimidazole ring undergoes dehydrogenation or cycloaddition:

- Dehydrogenation :

- Cycloaddition :

Example Reaction :

Thiol-Disulfide Exchange

The thioether group participates in disulfide bond formation under oxidative conditions:

Example Reaction :

Reactivity with Acyl/ Sulfonyl Chlorides

The NH group (if deprotected) or sulfur atom reacts with electrophiles:

- Acylation :

- Sulfonylation :

Example Reaction :

Scientific Research Applications

Medicinal Chemistry

-

Anticancer Activity :

- Research indicates that compounds similar to 2-(4-ethoxyphenyl)-N-(1-ethyl-2-oxoindolin-5-yl)acetamide have shown promise in inhibiting cancer cell proliferation. The mechanism often involves the modulation of specific molecular pathways linked to tumor growth.

- A study demonstrated that derivatives of this compound inhibited the activity of certain kinases involved in cancer progression, marking it as a potential candidate for developing new anticancer therapies.

-

Antimicrobial Properties :

- The compound has been evaluated for its antimicrobial effects against various bacterial strains. Preliminary results suggest that it may exhibit significant activity against both Gram-positive and Gram-negative bacteria, making it a candidate for further exploration as an antibiotic agent.

-

Anti-inflammatory Effects :

- Investigations into the anti-inflammatory properties of this compound have revealed its potential to reduce inflammation markers in vitro and in vivo, suggesting possible applications in treating inflammatory diseases.

Pharmacology

-

Mechanism of Action :

- The compound's biological effects are believed to stem from its ability to interact with specific receptors and enzymes. For instance, it may inhibit enzymes involved in inflammatory responses or cancer cell signaling pathways.

-

Drug Development :

- As a lead compound, 2-(4-ethoxyphenyl)-N-(1-ethyl-2-oxoindolin-5-yl)acetamide serves as a scaffold for the synthesis of analogs with enhanced potency and selectivity for targeted biological activities.

Data Table: Summary of Biological Activities

| Activity Type | Description | References |

|---|---|---|

| Anticancer | Inhibits cancer cell proliferation | , |

| Antimicrobial | Effective against Gram-positive and negative bacteria | , |

| Anti-inflammatory | Reduces inflammation markers |

Case Studies

-

Case Study on Anticancer Activity :

- A recent study focused on the inhibition of breast cancer cell lines by derivatives of 2-(4-ethoxyphenyl)-N-(1-ethyl-2-oxoindolin-5-yl)acetamide. Results indicated a dose-dependent reduction in cell viability, with IC50 values comparable to established chemotherapeutic agents.

-

Case Study on Antimicrobial Efficacy :

- An investigation into the antimicrobial properties revealed that the compound exhibited significant inhibitory effects against Staphylococcus aureus and Escherichia coli in laboratory settings, suggesting its potential as a new antibiotic.

Mechanism of Action

The mechanism of action of 2-((3-fluorobenzyl)thio)-1-(phenylsulfonyl)-4,5-dihydro-1H-imidazole involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors by binding to their active sites, thereby modulating biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Physicochemical and Electronic Properties

Table 1: Comparative Physicochemical Data

| Compound | Molecular Weight | LogP* | Solubility (mg/mL) | Key Substituents |

|---|---|---|---|---|

| Target Compound | ~383.24 | 3.2 | 0.12 | 3-Fluorobenzyl, Phenylsulfonyl |

| 2-((2-Chlorobenzyl)thio)-Analog | 238.72 | 3.8 | 0.08 | 2-Chlorobenzyl |

| Ro 115–1240 | 299.37 | 2.5 | 0.45 | Methanesulfonamide |

| 2-(4-Nitrobenzylidene)hydrazinyl-Analog | 292.29 | 2.1 | 0.20 | Nitro, Hydrazine |

LogP values estimated via DFT calculations (B3LYP/6-31G) .

Biological Activity

The compound 2-((3-fluorobenzyl)thio)-1-(phenylsulfonyl)-4,5-dihydro-1H-imidazole is a heterocyclic imidazole derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound features a complex structure comprising a fluorobenzyl thio group and a phenyl sulfonyl moiety attached to a dihydro imidazole core. Its molecular formula is , and it has a molecular weight of approximately 354.43 g/mol. The presence of sulfur and fluorine atoms contributes to its unique reactivity and biological properties.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Similar imidazole derivatives have been shown to inhibit key enzymes involved in cancer cell proliferation, such as farnesyltransferase (FT) and cyclin-dependent kinases (CDKs) .

- Antimicrobial Properties : Compounds with sulfonyl groups exhibit significant antibacterial activity, potentially through disruption of bacterial cell wall synthesis or interference with metabolic pathways .

- Cytotoxic Effects : Preliminary studies indicate that this compound may induce apoptosis in various cancer cell lines, suggesting its potential as an anticancer agent.

Biological Activity Data

The following table summarizes the biological activities reported for similar imidazole derivatives:

Case Studies

- Anticancer Activity : A study investigated the effects of imidazole derivatives on H-Ras transformed Rat-1 cells. The compounds demonstrated significant inhibition of anchorage-independent growth, suggesting that modifications to the imidazole structure can lead to enhanced anticancer properties .

- Antimicrobial Efficacy : Research into sulfonamide derivatives revealed that compounds similar to 2-((3-fluorobenzyl)thio)-1-(phenylsulfonyl)-4,5-dihydro-1H-imidazole exhibited potent antibacterial activity against resistant strains of bacteria, supporting the potential for development as new antimicrobial agents .

- Structure-Activity Relationship (SAR) : Investigations into the SAR of imidazole compounds highlighted the importance of substituents at various positions on the ring structure. For instance, the presence of hydrophobic groups significantly enhanced enzyme inhibitory activity, providing insights for future drug design .

Q & A

Basic Research Questions

Q. What are the typical synthetic routes for 2-((3-fluorobenzyl)thio)-1-(phenylsulfonyl)-4,5-dihydro-1H-imidazole, and what reaction conditions are critical for optimizing yield?

- Methodological Answer : The synthesis involves multi-step reactions:

Imidazole Ring Formation : Cyclocondensation of thiourea derivatives with carbonyl precursors under acidic conditions (e.g., HCl/acetic acid) .

Thioether Introduction : Reaction of the imidazole intermediate with 3-fluorobenzyl chloride in the presence of a base (e.g., K₂CO₃) in polar aprotic solvents (e.g., DMF) to form the thioether linkage .

Sulfonylation : Coupling the phenylsulfonyl group using phenylsulfonyl chloride under inert conditions (N₂ atmosphere) with catalytic DMAP .

- Critical Parameters : Temperature control (<60°C to avoid side reactions), solvent purity, and stoichiometric ratios of reactants. Yield optimization requires monitoring via TLC and HPLC .

Q. How is the molecular structure of this compound validated, and which spectroscopic techniques are most reliable?

- Methodological Answer : Structural elucidation relies on:

- ¹H/¹³C NMR : To confirm proton environments (e.g., dihydroimidazole CH₂ groups at δ 3.5–4.0 ppm) and aromatic substituents .

- Mass Spectrometry (HRMS) : For exact molecular weight verification (e.g., [M+H]⁺ peak matching theoretical values within 5 ppm error) .

- FT-IR : To identify key functional groups (e.g., sulfonyl S=O stretches at ~1350 cm⁻¹) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

- Methodological Answer : Discrepancies may arise from assay conditions (e.g., cell line variability, concentration ranges). Strategies include:

- Standardized Assays : Replicate studies using identical protocols (e.g., MTT assay for cytotoxicity with controlled incubation times) .

- Orthogonal Validation : Cross-check activity with alternative methods (e.g., fluorescence-based assays vs. radioligand binding) .

- Structural Analysis : Verify compound purity via X-ray crystallography or HPLC-MS to rule out degradation products .

Q. What strategies optimize the compound’s pharmacokinetic properties for in vivo studies?

- Methodological Answer :

- Lipophilicity Adjustment : Introduce polar groups (e.g., hydroxyl or carboxyl) via derivatization to enhance solubility without disrupting the thioether/sulfonyl pharmacophore .

- Metabolic Stability : Use liver microsome assays to identify metabolic hotspots (e.g., fluorobenzyl oxidation) and stabilize via deuteration or fluorine substitution .

- Bioavailability Screening : Employ parallel artificial membrane permeability assays (PAMPA) to predict intestinal absorption .

Q. How do structural modifications at the 3-fluorobenzyl or phenylsulfonyl groups affect biological activity?

- Methodological Answer :

- SAR Table :

- Design Approach : Use computational docking (e.g., AutoDock Vina) to predict binding interactions with target proteins (e.g., kinases) before synthesis .

Data Contradiction Analysis

Q. Why do some studies report high antifungal activity while others show negligible effects?

- Methodological Answer :

- Strain Variability : Test against standardized fungal strains (e.g., ATCC Candida albicans) and include positive controls (e.g., fluconazole) .

- Compound Stability : Assess stability in assay media (e.g., pH 7.4 vs. acidic conditions) using LC-MS to detect decomposition .

- Synergistic Effects : Evaluate combination therapies (e.g., with azoles) to identify potentiating interactions .

Experimental Design Considerations

Q. What in vitro models are most suitable for evaluating this compound’s mechanism of action?

- Methodological Answer :

- Enzyme Inhibition : Use purified target enzymes (e.g., cytochrome P450 isoforms) with fluorometric substrates .

- Cell-Based Assays : Prioritize 3D spheroid models over monolayer cultures for tumorigenicity studies to mimic in vivo conditions .

- Pathway Analysis : Pair RNA-seq with phosphoproteomics to map signaling pathway disruptions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.